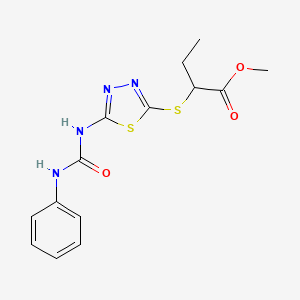

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Description

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylureido group at position 5, a thioether linkage at position 2, and a methyl butanoate ester.

Properties

IUPAC Name |

methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-3-10(11(19)21-2)22-14-18-17-13(23-14)16-12(20)15-9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H2,15,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRJICSIHZVKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Phenylurea Moiety: The thiadiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylurea group.

Esterification: Finally, the compound is esterified with methyl butanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

2.1. Hydrolysis of Ester Functionalities

The methyl ester group undergoes hydrolysis in aqueous acidic/basic conditions, yielding the corresponding carboxylic acid:

This reaction is facilitated by acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysts .

2.2. Nucleophilic Substitution at Thiadiazole Sulfur

The sulfur atom in the thiadiazole ring can act as a leaving group, enabling substitution reactions with nucleophiles (e.g., alcohols, amines):

Conditions include polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .

Potential Chemical Reactions

Preliminary studies suggest the compound may participate in enzymatic inhibition pathways (e.g., PI3K/Akt signaling) due to its thiadiazole and ureido functionalities .

Research Findings

-

Synthesis Optimization : Reaction yields are maximized using POCl₃ for esterification and DMF as a solvent for substitution reactions .

-

Stability : The compound exhibits moderate solubility in organic solvents (methanol, ethanol) and is stable under dry conditions.

-

Biological Activity : Analogous thiadiazole derivatives show antiproliferative effects in cancer cell lines via apoptosis induction .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Thiadiazole derivatives, including those related to methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, have shown promising anticancer properties. Research indicates that compounds with thiadiazole moieties can induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. For instance, a study demonstrated that certain thiadiazole derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells, indicating their potential as lead compounds for drug development .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For example, derivatives have been synthesized that exhibit significant antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range .

Agricultural Applications

Pesticide Development

Thiadiazole compounds are being explored for their use in developing new pesticides. Their ability to interact with biological systems makes them candidates for agrochemical applications. Studies have indicated that certain thiadiazole derivatives can act as growth regulators or protectants against plant pathogens, enhancing crop yield and resistance .

Material Science Applications

Polymeric Materials

this compound can be utilized in the synthesis of novel polymeric materials. Its chemical structure allows for the incorporation into polymer matrices to enhance their mechanical properties or introduce specific functionalities such as antimicrobial activity or UV protection. Research is ongoing to explore the integration of thiadiazole derivatives into biodegradable polymers for sustainable applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves its interaction with specific molecular targets. The phenylurea moiety can interact with enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

Thermal Stability :

- Compounds with halogenated substituents (e.g., 5j’s 4-chlorobenzyl group) exhibit higher melting points, indicating stronger crystal packing forces . The target compound’s lack of halogens may result in lower thermal stability.

Solubility and Bioavailability: The ethanoic acid derivative in forms inorganic/organic salts (e.g., sodium, potassium, morpholine salts), which significantly enhance aqueous solubility compared to the target’s ester . This suggests that derivatization into salt forms could optimize the target compound’s pharmacokinetics.

Biological Potential: Molecular modeling in underscores the importance of triazole-thiadiazole hybrids in targeting enzymes or receptors, a trait that may extend to the target compound due to its ureido-thiadiazole core .

Structural Complexity vs.

Biological Activity

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , a phenylurea moiety , and an ester functional group . The synthesis typically involves:

- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a carboxylic acid derivative.

- Introduction of the Phenylurea Moiety : The thiadiazole intermediate reacts with phenyl isocyanate.

- Esterification : The final step involves esterifying the compound with methyl butanoate under basic conditions.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. Research indicates that compounds with the thiadiazole scaffold exhibit significant activity against a range of pathogens:

- Bacterial Activity : Compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) studies indicating that modifications to the thiadiazole ring can enhance antibacterial potency .

- Antifungal Activity : The compound has demonstrated antifungal properties against various species, including Candida albicans and Aspergillus niger, suggesting its utility in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Proliferation Inhibition : In vitro studies indicate that this compound can significantly inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. For instance, certain derivatives have shown IC50 values lower than established chemotherapeutics like sorafenib .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers in treated cells . Molecular docking studies suggest that the compound binds effectively to targets involved in cell cycle regulation and apoptosis pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The phenylurea moiety may inhibit enzymes critical for cellular processes, while the thiadiazole ring contributes to overall molecular interactions.

- Cellular Pathway Modulation : The compound may affect signaling pathways related to inflammation and cancer progression through its structural components.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate?

Methodological Answer:

- Key Steps :

- Intermediate Preparation : Synthesize the 5-(3-phenylureido)-1,3,4-thiadiazol-2-thiol intermediate via cyclization of thiosemicarbazide derivatives with POCl₃ at 85–90°C, as demonstrated in analogous thiadiazole syntheses .

- Thioether Formation : React the thiol intermediate with methyl 2-bromobutanoate under basic conditions (e.g., KOH in DMF or aqueous medium) to introduce the thioether linkage. Adjust molar ratios (e.g., 1:1.2 thiol:alkylating agent) to minimize disulfide byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and confirm with elemental analysis (±0.3% tolerance) .

- Optimization Tips :

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous thiadiazole derivatives?

Methodological Answer:

- Case Study : reports a 79% yield for a thiadiazole-thioether using POCl₃, while achieved 55–70% under similar conditions.

- Resolution Strategies :

- Reagent Purity : Ensure anhydrous POCl₃ and strict exclusion of moisture to prevent hydrolysis .

- Stoichiometry : Excess POCl₃ (1.5 equivalents) may improve cyclization efficiency but requires post-reaction neutralization with ice-water to avoid side reactions .

- Byproduct Analysis : Use LC-MS to identify disulfide or over-alkylated byproducts; adjust reaction time (e.g., reduce from 6 to 4 hours) to limit decomposition .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Essential Techniques :

- NMR Spectroscopy :

- ¹H NMR: Identify thiadiazole protons (δ 7.5–8.5 ppm for aromatic ureido groups) and methyl ester signals (δ 3.6–3.8 ppm) .

- ¹³C NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

- Purity Assessment :

Advanced: How can in silico methods predict the biological activity of this compound?

Methodological Answer:

- Tools & Workflow :

- PASS Online : Predicts anticancer, antimicrobial, or enzyme inhibitory activity based on structural analogs (e.g., compound 4y in showed IC₅₀ = 0.034 mmol/L against A549 cells) .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like IDO1 () or glutaminase-1 (). Focus on ureido and thiadiazole moieties as pharmacophores.

- ADMET Prediction : SwissADME to assess logP (target <5 for bioavailability) and CYP450 inhibition risks .

Basic: What salt forms of this compound could enhance its solubility for biological testing?

Methodological Answer:

- Salt Synthesis :

- Characterization :

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved cytotoxicity?

Methodological Answer:

Basic: What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

- Hazard Mitigation :

- First Aid : For skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic byproducts .

Advanced: What mechanistic insights explain the formation of methylene-bridged byproducts in thiadiazole syntheses?

Methodological Answer:

- Mechanistic Analysis :

- Prevention :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.